L-Eflornithine

Übersicht

Beschreibung

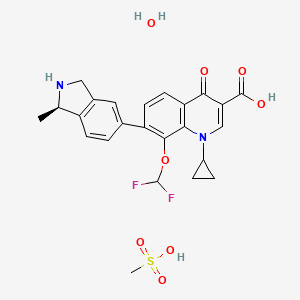

L-Eflornithine, also known as DFMO, is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive hair growth on the face in women . It is an ornithine decarboxylase inhibitor . It was developed in the 1970s and came into medical use in 1990 . It is on the World Health Organization’s List of Essential Medicines .

Synthesis Analysis

Eflornithine is a “suicide inhibitor,” irreversibly binding to ornithine decarboxylase (ODC) and preventing the natural substrate ornithine from accessing the active site .Molecular Structure Analysis

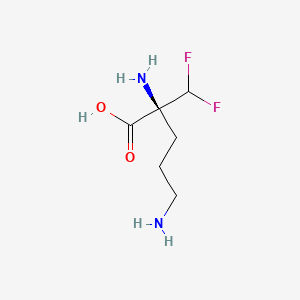

The molecular formula of L-Eflornithine is C6H12F2N2O2 . The IUPAC name is (2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid . The molecular weight is 182.17 g/mol .Chemical Reactions Analysis

Eflornithine is an irreversible inhibitor of ornithine decarboxylase, an enzyme that catalyses the conversion of ornithine to putrescine .Physical And Chemical Properties Analysis

L-Eflornithine has a molecular weight of 182.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 5 .Wissenschaftliche Forschungsanwendungen

Neuro-Oncology Application

L-Eflornithine, known as α-difluoromethylornithine, has been highlighted for its clinical importance in the treatment of malignant gliomas. Studies have examined its use, both alone and in combination with other therapies, to treat high-grade gliomas. The University of Texas MD Anderson Cancer Center provided data demonstrating significant benefits in overall survival for patients treated with L-Eflornithine, underscoring its potential in neuro-oncology Levin, Ictech, & Hess, 2018.

Infectious Disease Treatment

In the context of infectious diseases, L-Eflornithine has been used as an antiprotozoal agent active against Pneumocystis carinii, offering a treatment option for Pneumocystis carinii pneumonia (PCP) in patients with AIDS. This application is particularly relevant for patients intolerant of or unresponsive to traditional treatments, marking L-Eflornithine as a vital component in the management of opportunistic infections in immunocompromised individuals Sahai & Berry, 1989.

Human African Trypanosomiasis (HAT)

The fight against Human African Trypanosomiasis (HAT) has seen advancements with the introduction of combination chemotherapy involving L-Eflornithine and nifurtimox. This combination has been aimed at reducing the treatment duration and dosing of L-Eflornithine, as well as minimizing the emergence of drug resistance. Such developments represent significant progress in the treatment of HAT, offering hope for more effective and manageable therapies Barrett, 2010.

Safety And Hazards

Zukünftige Richtungen

There is ongoing research into the use of Eflornithine for other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells . There is also interest in targeting ornithine carboxylase as a potential cancer treatment . Furthermore, research is being conducted on the oral and brain uptake mechanisms of D- and L-eflornithine .

Eigenschaften

IUPAC Name |

(2S)-2,5-diamino-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCYCQAOQCDTCN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@](C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880061 | |

| Record name | L-Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Eflornithine | |

CAS RN |

66640-93-5 | |

| Record name | L-Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLORNITHINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C780YUS9YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1674616.png)

![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)

![(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B1674635.png)